molecular formula C25H18N4O5 B2440207 (Z)-4-(3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamido)benzoic acid CAS No. 1321714-76-4

(Z)-4-(3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamido)benzoic acid

Cat. No.: B2440207
CAS No.: 1321714-76-4
M. Wt: 454.442
InChI Key: UCKBQAXLKOQACE-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-(3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamido)benzoic acid is a complex organic compound featuring a nitrophenyl group, a pyrazole ring, and an acrylamido linkage attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamido)benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the 3-nitrophenyl derivative, followed by the formation of the pyrazole ring through cyclization reactions. The acrylamido linkage is introduced via amide bond formation, and the final step involves the attachment of the benzoic acid moiety under controlled conditions to ensure the desired (Z)-configuration.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamido)benzoic acid can undergo various chemical reactions including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under mild conditions using reagents like hydrazine hydrate.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or cobalt-based catalysts.

    Substitution: Halogenating agents or nitrating mixtures for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions include various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, making them potential candidates for drug development and biochemical studies.

Medicine

Industry

In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (Z)-4-(3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamido)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl and pyrazole moieties may play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    3-Nitroaniline: A simpler compound with a nitro group attached to an aniline ring.

    (3-Nitrophenyl)phosphonic acid: Contains a nitrophenyl group attached to a phosphonic acid moiety.

Uniqueness

(Z)-4-(3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamido)benzoic acid is unique due to its combination of a nitrophenyl group, a pyrazole ring, and an acrylamido linkage, which provides a versatile platform for various chemical modifications and applications.

Properties

IUPAC Name

4-[[(Z)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N4O5/c30-23(26-20-12-9-17(10-13-20)25(31)32)14-11-19-16-28(21-6-2-1-3-7-21)27-24(19)18-5-4-8-22(15-18)29(33)34/h1-16H,(H,26,30)(H,31,32)/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKBQAXLKOQACE-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C=CC(=O)NC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])/C=C\C(=O)NC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.